molecular formula C14H16O3 B12113524 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- CAS No. 610277-18-4

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-

Katalognummer: B12113524
CAS-Nummer: 610277-18-4
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: UWVUNBWCAMQZBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- is a chemical compound with a benzofuran ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- typically involves the reaction of benzofuran derivatives with acetic acid under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction may result in hydrogenated benzofuran compounds.

Wissenschaftliche Forschungsanwendungen

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- include other benzofuran derivatives such as:

  • 3-Benzofuranacetic acid, 6,7-dimethyl-
  • 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-1,2,4-oxadiazol-3-yl

Uniqueness

What sets 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- apart from similar compounds is its specific chemical structure and the presence of the 1,1-dimethylethyl group. This unique structure may confer distinct chemical properties and biological activities, making it valuable for various applications.

Eigenschaften

CAS-Nummer

610277-18-4

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

2-(5-tert-butyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C14H16O3/c1-14(2,3)10-4-5-12-11(7-10)9(8-17-12)6-13(15)16/h4-5,7-8H,6H2,1-3H3,(H,15,16)

InChI-Schlüssel

UWVUNBWCAMQZBT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C2CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.